Ethyl 6-methylnicotinate
Description
Ethyl 6-methylnicotinate (CAS No. 21684-59-3), also known as ethyl 6-methylpyridine-3-carboxylate, is a nicotinic acid derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is synthesized through multiple routes, including:
- Graf’s method: Oxidation of 5-ethyl-2-methylpyridine followed by esterification of the resulting 6-methylnicotinic acid .
- Condensation reactions: Reaction of (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (3) with ethyl acetoacetate (4) in acetic acid and ammonium acetate, yielding ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate (5) .
Key properties include a boiling point of 130°C at 15 Torr and a density of 1.077 g/cm³ .
Properties
IUPAC Name |
ethyl 6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVINDUUUHRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300133 | |
| Record name | Ethyl 6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21684-59-3 | |
| Record name | 21684-59-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 6-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining the temperature between 60-80°C and ensuring the reaction mixture is refluxed for several hours to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH levels. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylnicotinic acid.
Reduction: It can be reduced to form 6-methylnicotinyl alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-methylnicotinic acid.
Reduction: 6-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vasodilation and Pain Relief
Ethyl 6-methylnicotinate has been studied for its potential as a topical vasodilator. It induces localized vasodilation, enhancing blood flow to the application site, which can provide temporary relief from muscle and joint pain. The mechanism involves the release of nitric oxide from endothelial cells, leading to increased blood flow and reduced vascular resistance.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions associated with poor circulation and inflammation.
Synthesis and Industrial Applications
This compound can be synthesized through esterification processes involving 6-methylnicotinic acid and an alcohol such as ethanol or methanol. The general procedure includes:
- Dissolving 6-methylnicotinic acid in an alcohol solvent.
- Adding a catalyst (e.g., thionyl chloride).
- Refluxing the mixture at approximately 95°C.
- Isolating the product through distillation and purification methods .
This synthesis route is crucial for producing the compound on an industrial scale, facilitating its use in various formulations.
Study on Topical Application
A study investigated the skin disposition and metabolism of this compound after topical application in hairless rats. The results indicated effective permeation through the skin, highlighting its potential use in transdermal drug delivery systems .
Mechanism of Action
The mechanism of action of ethyl 6-methylnicotinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 6-methylnicotinic acid, which can then interact with biological pathways. The compound may also act as a ligand for certain receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 6-Methylnicotinate (CAS 5470-70-2)
- Structure: Methyl ester variant (C₈H₉NO₂, MW 151.16 g/mol).
- Physical Properties: Boiling point of 160°C at 106 mmHg, melting point of 34–37°C, and solubility in chloroform, ethyl acetate, and methanol .
- Applications : Used in neuroprotective agent synthesis (e.g., Alzheimer’s disease research) and as a chromatographic standard .
- Synthesis : Derived from this compound via hydrazide intermediates or direct esterification .
Ethyl 6-Chloronicotinate (CAS Not Provided)
Ethyl 6-Acetyl-5-Chloronicotinate (CAS 1429182-81-9)
Ethyl 6-Methoxynicotinate (CAS 1233520-12-1)
- Structure : Methoxy group at the 6-position.
- Applications : Explored in agrochemical and pharmaceutical synthesis due to its electron-donating methoxy group .
Physical and Chemical Properties Comparison
Biological Activity
Ethyl 6-methylnicotinate (C₈H₉NO₂), a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through the oxidation of 2-methyl-5-ethylpyridine. The synthesis process typically yields a high percentage of the desired ester, making it a viable candidate for various applications in organic chemistry and medicinal research .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Marto et al. demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting its potential as an effective antimicrobial agent .
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that the compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This mechanism was highlighted in a study where topical formulations containing this compound demonstrated reduced inflammation in animal models subjected to irritants .
The biological activity of this compound is primarily attributed to its hydrolysis into 6-methylnicotinic acid, which interacts with various molecular targets within cells. This interaction can lead to modulation of receptor activities and subsequent physiological responses. The compound may also influence cellular signaling pathways involved in inflammation and immune response .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The results indicated that the compound had an MIC of 32 µg/mL, significantly lower than many conventional antibiotics used for similar infections. The study concluded that this compound could be a promising candidate for developing new antimicrobial therapies .
Case Study 2: Anti-inflammatory Application
In an experimental model involving induced dermatitis in mice, topical application of formulations containing this compound resulted in a marked reduction in edema and erythema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use in dermatological applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Anti-inflammatory Efficacy | Significant reduction in edema |
| Study | Findings |
|---|---|
| Marto et al. (2023) | Effective against S. aureus |
| In vivo Dermatitis Study | Reduced inflammation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 6-methylnicotinate, and how can researchers ensure reproducibility?
- Methodological Answer : The primary synthetic route involves oxidation of 5-ethyl-2-methylpyridine followed by direct esterification of the resulting 6-methylnicotinic acid, as described by Graf . Key steps include:
- Oxidation : Use controlled conditions (e.g., temperature, solvent) to avoid over-oxidation.
- Esterification : Employ acid-catalyzed esterification with ethanol.
- Purification : Distillation under reduced pressure (e.g., 0.5 mm Hg) yields 76% pure product .
- Reproducibility : Document molar equivalents, catalyst loading, and reaction times meticulously. Cross-validate results with NMR (e.g., δ 2.26 ppm for methyl groups) and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., δ 8.20 ppm for aromatic protons, δ 2.26 ppm for the methyl group) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 165 for [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bends.
- Validation : Compare data with published spectra and replicate measurements to rule out impurities .
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst concentration) systematically.
- Yield Tracking : Use HPLC or GC-MS to quantify product formation at each stage.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance esterification efficiency .
- Case Study : The Graf method achieved 76% yield under reduced pressure distillation; deviations in pressure or temperature may require re-optimization .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties of this compound be resolved?
- Methodological Answer :
- Source Evaluation : Assess the validity of conflicting studies using criteria from :
- Were methods (e.g., purity assays, calibration standards) adequately described?
- Has the synthesis been independently replicated?
- Cross-Validation : Compare melting points, solubility, and spectral data across multiple batches.
- Example : Discrepancies in melting points may arise from polymorphic forms or residual solvents; use DSC (Differential Scanning Calorimetry) to clarify .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Validation : Correlate computational predictions with experimental outcomes (e.g., regioselectivity in alkylation) .
Q. How should mechanistic studies for this compound derivatization be designed?
- Methodological Answer :
- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps.
- Kinetic Profiling : Monitor intermediate formation via stopped-flow NMR or time-resolved spectroscopy.
- Case Study : In Graf’s synthesis, the esterification mechanism was inferred from acid-catalyzed intermediate isolation .
Guidance for Methodological Rigor
- Experimental Documentation : Follow and for detailing apparatus, reagent sources (e.g., Sigma Aldrich 97% purity ), and statistical validation of results.
- Conflict Resolution : Apply ’s five-step critical inquiry framework to evaluate data validity and address contradictions .
- Systematic Reviews : Use ’s guidelines to integrate heterogeneous studies (e.g., combining synthetic and computational data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
